Sofosbuvir impurity N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

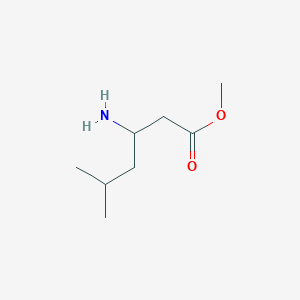

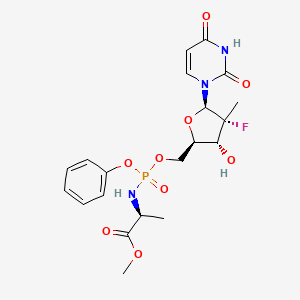

Sofosbuvir impurity N is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication . Impurities like this compound are critical to identify and control to ensure the purity and efficacy of the final pharmaceutical product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity N involves multiple steps. One method includes adding dichloromethane and pyridine to the first intermediate, followed by the addition of imidazole and tert-butyldimethylsilyl chloride under ice bath conditions. The mixture is then allowed to react overnight at room temperature . The reaction is quenched with water, and the product is extracted using dichloromethane, dried, concentrated, and purified via column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient quantities for further analysis and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: Sofosbuvir impurity N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, pyridine, imidazole, and tert-butyldimethylsilyl chloride . Reaction conditions often involve controlled temperatures, such as ice bath conditions followed by room temperature reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with tert-butyldimethylsilyl chloride results in the formation of a silylated intermediate .

Wissenschaftliche Forschungsanwendungen

Sofosbuvir impurity N is primarily used in scientific research to study the synthesis, stability, and degradation of sofosbuvir. It is also used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, understanding the properties and behavior of this compound can aid in improving the overall quality and efficacy of antiviral medications.

Wirkmechanismus

The mechanism of action of Sofosbuvir impurity N is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. studying its formation and behavior can provide insights into the synthesis and stability of sofosbuvir. Sofosbuvir itself is a prodrug that is metabolized to its active form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Sofosbuvir impurity N include other impurities formed during the synthesis of sofosbuvir, such as impurity A, impurity B, and impurity C . These impurities share similar chemical structures and are formed through related synthetic pathways.

Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Understanding its properties and behavior is crucial for ensuring the purity and efficacy of sofosbuvir. Compared to other impurities, this compound may have distinct reactivity and stability profiles, which can impact the overall quality of the final pharmaceutical product.

Eigenschaften

Molekularformel |

C20H25FN3O9P |

|---|---|

Molekulargewicht |

501.4 g/mol |

IUPAC-Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1 |

InChI-Schlüssel |

SASYBZIIPQSWBV-HJDNSYGMSA-N |

Isomerische SMILES |

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Kanonische SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)

![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)